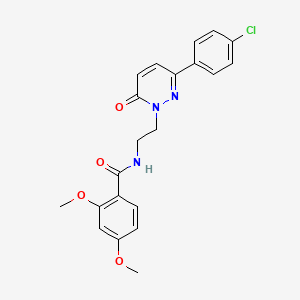

N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4-dimethoxybenzamide

Description

Properties

IUPAC Name |

N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-2,4-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClN3O4/c1-28-16-7-8-17(19(13-16)29-2)21(27)23-11-12-25-20(26)10-9-18(24-25)14-3-5-15(22)6-4-14/h3-10,13H,11-12H2,1-2H3,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JARRPYGCZJAOFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4-dimethoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyridazinone Core: The pyridazinone core can be synthesized by the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a chlorinated aromatic compound reacts with a nucleophile.

Attachment of the Dimethoxybenzamide Moiety: The final step involves the coupling of the pyridazinone intermediate with 2,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4-dimethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4-dimethoxybenzamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4-dimethoxybenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Table 1: Key Structural Features of Pyridazinone-Benzamide Derivatives

Key Observations:

Substituent Position on Benzamide: The 2,4-dimethoxy substitution (target compound) contrasts with 2,5-dimethoxy (CAS 922902-36-1) and 2-chloro (CAS 921825-95-8). The antipyrine hybrid (C₂₈H₂₈ClN₅O₃) replaces benzamide with a bulky antipyrine group, increasing molecular weight by ~20% and likely enhancing solubility due to polar interactions .

Pyridazinone Modifications: Piperazine-linked derivatives (e.g., C₂₈H₂₈ClN₅O₃) introduce basic nitrogen atoms, improving water solubility and enabling interactions with charged residues in enzymes or receptors . The 4-chlorophenyl group is conserved across all compounds, suggesting its critical role in scaffold stabilization or target recognition .

Key Observations:

- The target compound’s synthesis likely involves nucleophilic substitution or amide coupling under mild conditions (e.g., Cs₂CO₃/DMF), similar to .

- In contrast, 1,3,5-oxadiazines require dehydrosulfurization agents (DCC or I₂/Et₃N), with I₂/Et₃N enabling access to previously unattainable derivatives .

Physicochemical and Pharmacological Data

Table 3: Functional Properties of Selected Compounds

Key Observations:

- The antipyrine hybrid’s IR data (1650 cm⁻¹) suggests stronger hydrogen bonding compared to the target compound, which may correlate with improved bioavailability .

Q & A

Q. Methodological Optimization :

- Use HPLC to monitor reaction progress and purity (≥95% purity threshold recommended) .

- Conduct stepwise temperature ramping (e.g., 0°C → room temperature for condensation steps) .

Advanced: How can researchers resolve contradictions in reported biological activity data for pyridazinone derivatives like this compound?

Answer:

Discrepancies often arise from:

- Assay variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or viability assays (MTT vs. resazurin) .

- Structural analogs : Bioactivity may vary with substituents (e.g., 4-chlorophenyl vs. 4-methoxyphenyl groups altering target binding) .

Q. Resolution Strategies :

- Perform dose-response curves across multiple assays.

- Use computational docking to compare binding affinities of analogs .

Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?

Answer:

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm substituent positions (e.g., methoxy vs. chloro groups) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (expected error < 2 ppm) .

- X-ray Crystallography : Resolve stereochemistry of the pyridazinone core (if crystalline) .

Advanced: How can researchers design experiments to evaluate the compound’s stability under physiological conditions?

Answer:

- pH stability studies : Incubate in buffers (pH 1–9) at 37°C for 24–72 hours; monitor degradation via HPLC .

- Serum stability : Test in fetal bovine serum (FBS) to assess esterase-mediated hydrolysis of the benzamide moiety .

- Light sensitivity : Store in amber vials if UV-Vis spectra indicate photodegradation .

Basic: What are the recommended protocols for assessing antimicrobial activity of this compound?

Answer:

- MIC assays : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include a positive control (e.g., ciprofloxacin) .

- Time-kill kinetics : Evaluate bactericidal effects at 2× and 4× MIC over 24 hours .

Advanced: How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

Answer:

- ADMET prediction : Use tools like SwissADME to estimate logP (target <5), blood-brain barrier permeability, and CYP450 interactions .

- Molecular Dynamics (MD) : Simulate binding to target proteins (e.g., kinases) to prioritize substituents for synthesis .

Basic: What structural features of this compound suggest potential neuroprotective or anticancer activity?

Answer:

- Pyridazinone core : Known to inhibit phosphodiesterases (PDEs) and cyclooxygenase-2 (COX-2), linked to anti-inflammatory and pro-apoptotic effects .

- Chlorophenyl group : Enhances lipophilicity and membrane penetration, critical for blood-brain barrier crossing .

Advanced: How should researchers approach environmental risk assessment for this compound?

Answer:

- Ecotoxicology assays : Test acute toxicity in Daphnia magna (EC50) and algae (growth inhibition) per OECD guidelines .

- Degradation studies : Use LC-MS/MS to identify hydrolysis/byproducts in simulated wastewater (pH 7, 25°C) .

Basic: What are the key steps for validating target engagement in cellular assays?

Answer:

- Competitive binding assays : Use fluorescent probes (e.g., FITC-labeled analogs) with flow cytometry .

- Western blotting : Measure downstream protein expression (e.g., caspase-3 for apoptosis) post-treatment .

Advanced: How can structure-activity relationship (SAR) studies improve this compound’s selectivity?

Answer:

- Scaffold hopping : Replace the pyridazinone core with oxadiazole or triazole rings to reduce off-target effects .

- Substituent scanning : Systematically vary the 2,4-dimethoxybenzamide group and test against kinase panels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.